Cucumarioside C2
CAS No.: 114129-89-4
Cat. No.: VC0524543
Molecular Formula: C60H92O26
Molecular Weight: 1229.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114129-89-4 |
|---|---|
| Molecular Formula | C60H92O26 |
| Molecular Weight | 1229.4 g/mol |
| IUPAC Name | [16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |
| Standard InChI | InChI=1S/C60H92O26/c1-25(2)12-11-17-59(9)49-33(79-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(73)86-59)81-53-47(38(67)31(64)23-77-53)85-54-48(84-50-40(69)37(66)30(63)22-75-50)41(70)44(26(3)78-54)82-52-43(72)46(39(68)34(21-61)80-52)83-51-42(71)45(74-10)32(65)24-76-51/h11-13,17,26,28,30-54,61,63-72H,14-16,18-24H2,1-10H3/b17-11+ |
| Standard InChI Key | CGCFPNINLAZUDH-YHGALKRXSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics of Cucumarioside C2
Triterpene glycosides, including cucumariosides, are characterized by a steroidal or triterpenoid aglycone backbone linked to oligosaccharide chains. While explicit structural data for Cucumarioside C2 are scarce, analogs such as cucumarioside B2 and A3-2 provide insight into its likely configuration. For instance, cucumarioside B2 from Eupentacta fraudatrix features a holostane-type aglycone with a 7(8)-double bond, 16β-acetoxy group, and a 22R-configurated side chain . These structural elements are critical for membrane interaction and bioactivity.
The carbohydrate moiety of cucumariosides typically includes sulfated monosaccharides. For example, djakonoviosides from Cucumaria djakonovi contain tetrasaccharide chains with sulfate groups at the C-4 position of xylose residues . If Cucumarioside C2 follows this pattern, its sugar chain may contribute to solubility and target specificity.
Biosynthetic Pathways and Natural Sources
Cucumariosides are biosynthesized in the sea cucumber’s Cuvierian tubules or body wall. The aglycone core is derived from lanosterol or related triterpenoids, with subsequent glycosylation steps mediated by UDP-glycosyltransferases. Sulfation, observed in compounds like typicosides, is catalyzed by sulfotransferases . Eupentacta fraudatrix, a species linked to Cucumarioside C2, produces structurally similar glycosides, suggesting shared biosynthetic machinery.
Biological Activities and Mechanisms
Cytotoxic and Antitumor Effects
Cucumariosides induce apoptosis in cancer cells via caspase activation and mitochondrial membrane disruption. For example, cucumarioside A3-2 exhibits weak cytotoxicity against Ehrlich carcinoma cells , while frondoside A from Cucumaria frondosa inhibits tumor growth by blocking EGFR and NF-κB pathways . Cucumarioside C2 may share these mechanisms, given structural similarities.
Immunomodulatory Properties
Triterpene glycosides enhance macrophage phagocytosis and cytokine production. Djakonoviosides from Cucumaria djakonovi modulate immune responses by interacting with Toll-like receptors . Such activity suggests Cucumarioside C2 could potentiate innate immunity, though direct evidence is lacking.
Membrane Interaction and Hemolytic Activity
The amphiphilic nature of cucumariosides allows them to integrate into lipid bilayers, causing erythrocyte lysis at higher concentrations. Cucumarioside A3-2 demonstrates moderate hemolytic activity , a trait likely influenced by sulfate group placement. Cucumarioside C2’s hemolytic potential remains unstudied but may depend on similar structural factors.
Pharmacological Applications and Challenges
Challenges in Clinical Translation
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Low solubility: Sulfated glycosides often require formulation with cyclodextrins or liposomes.
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Metabolic instability: Glycosidic bonds are susceptible to hydrolysis in the gastrointestinal tract, necessitating parenteral administration.
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Sourcing limitations: Sustainable aquaculture or synthetic biology approaches are needed to address reliance on wild sea cucumbers.
Comparative Analysis with Related Compounds
Future Research Directions
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Structural Elucidation: X-ray crystallography or NMR studies are needed to resolve Cucumarioside C2’s exact structure.
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Synthetic Analogues: Developing derivatives with improved pharmacokinetics could mitigate sourcing issues.
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Target Identification: Proteomic approaches may reveal specific molecular targets, such as ion channels or immune receptors.
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